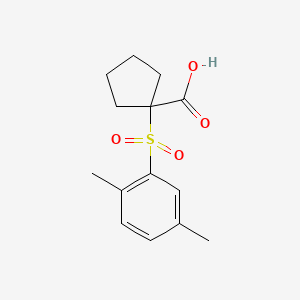

1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4S/c1-10-5-6-11(2)12(9-10)19(17,18)14(13(15)16)7-3-4-8-14/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMMAZSLYLQABQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)C2(CCCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with cyclopentanone and 2,5-dimethylbenzenesulfonyl chloride.

Formation of Intermediate: Cyclopentanone is first converted to cyclopentane-1-carboxylic acid through a series of reactions involving oxidation and subsequent carboxylation.

Sulfonylation: The cyclopentane-1-carboxylic acid is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the sulfonyl group to a sulfide or thiol group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).

Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).

Substitution Reagents: Halogens (Cl(_2), Br(_2)), nitrating agents (HNO(_3)), sulfonating agents (SO(_3)).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or ketones, while reduction could produce alcohols or thiols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid has been investigated for its potential as a therapeutic agent in various diseases:

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance, in xenograft models, it showed up to 60% tumor growth inhibition at doses of 20 mg/kg, indicating its potential as an anticancer agent .

- Anti-inflammatory Properties : The compound has also been studied for its anti-inflammatory effects. Research indicates that it can significantly reduce inflammation markers in models of induced arthritis, suggesting potential applications in treating inflammatory diseases .

Allergy and Asthma Treatment

The compound has been noted for its ability to act as an immunomodulator. It binds to the high-affinity receptor for immunoglobulin E (IgE), which is implicated in allergic reactions and asthma. The administration of this compound could help prevent or mitigate IgE-mediated responses, making it a candidate for treating conditions such as allergic rhinitis and asthma .

Case Studies

Several case studies have documented the efficacy of 1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid in clinical and experimental settings:

- Case Study on Cancer Treatment : A study evaluated the anticancer effects of this compound in breast cancer models. Results indicated significant apoptosis induction in cancer cells while sparing normal cells, highlighting its selective toxicity .

- Case Study on Infection Control : Another study assessed its antimicrobial efficacy against multi-drug resistant bacterial strains. The compound demonstrated effective inhibition of growth in resistant strains, suggesting its utility in combating antibiotic resistance .

Comparative Analysis with Related Compounds

| Compound Name | Antitumor Activity | Anti-inflammatory Effects | Other Applications |

|---|---|---|---|

| 1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid | High (60% inhibition) | Significant reduction in inflammation markers | Potential treatment for IgE-mediated disorders |

| Sulfonamide Derivatives | Moderate | Variable | Antimicrobial properties |

| Pyrazole Azabicyclo Derivatives | High (submicromolar range) | Moderate | NAAA inhibitors |

Mechanism of Action

The mechanism by which 1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound and its interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane and Cyclobutane Analogs

1-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic Acid

- Structure : Cyclopropane ring with 2,5-dimethylphenyl and carboxylic acid groups .

- Molecular Formula : C₁₂H₁₄O₂.

- Molecular Weight : 190.24 g/mol.

- Key Differences :

- The cyclopropane ring introduces significant ring strain, enhancing reactivity compared to the cyclopentane analog.

- Reduced steric hindrance due to the smaller ring size.

- Toxicity: No specific data available, but cyclopropane derivatives often exhibit higher metabolic instability due to strain-driven reactivity.

1-Benzylcyclobutane-1-carboxylic Acid

- Structure : Cyclobutane ring with benzyl and carboxylic acid groups .

- Molecular Formula : C₁₂H₁₄O₂.

- Molecular Weight : 190.24 g/mol.

- Key Differences :

- The benzyl group (electron-rich aromatic substituent) contrasts with the electron-withdrawing sulfonyl group in the target compound.

- Cyclobutane’s intermediate ring strain (less than cyclopropane but more than cyclopentane) may influence stability and synthetic accessibility.

Sulfonyl-Substituted Cyclopentane Derivatives

1-[(4-Bromophenyl)sulfonyl]cyclopentanecarboxylic Acid Methyl Ester

- Structure : Cyclopentane ring with 4-bromophenylsulfonyl and methyl ester groups .

- Molecular Formula : C₁₃H₁₅BrO₄S.

- Molecular Weight : ~355.3 g/mol (calculated).

- Key Differences :

- Bromine substituent on the phenyl ring increases molecular weight and polarizability compared to methyl groups.

- The ester group (vs. free carboxylic acid) reduces acidity and alters solubility (e.g., lower water solubility).

- Physical Properties: Fusion Temperature: Available but unspecified in evidence . LogP (Octanol/Water Partition Coefficient): Data available, likely higher than the carboxylic acid due to ester hydrophobicity .

Functional Group Variants

2,5-Di(cyclopentylidene)cyclopentan-1-one

- Structure: Cyclopentanone core with two cyclopentylidene groups .

- Molecular Formula : C₁₅H₂₀O.

- Molecular Weight : 216.32 g/mol.

- Key Differences :

- Ketone functional group (vs. carboxylic acid) reduces hydrogen-bonding capacity and acidity.

- The absence of sulfonyl groups diminishes electrophilic character.

- Hazards: No classified health or environmental risks, but toxicological data remain uninvestigated .

Structural and Functional Group Analysis

Physicochemical Properties

Reactivity and Stability

- The cyclopentane ring offers moderate stability with minimal strain.

- Cyclopropane Analog : High ring strain increases susceptibility to ring-opening reactions .

- Bromophenyl Ester : Bromine may participate in cross-coupling reactions (e.g., Suzuki), while the ester group can undergo hydrolysis to the carboxylic acid .

Hazard and Toxicity Considerations

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(2,5-Dimethylbenzenesulfonyl)cyclopentane-1-carboxylic acid in laboratory settings?

- Methodological Answer :

- Respiratory and Dermal Protection : Use NIOSH-approved respirators and nitrile gloves to avoid inhalation or skin contact, as sulfonamide derivatives can cause irritation .

- Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous channels. Avoid aqueous runoff to prevent environmental contamination .

- Emergency Measures : Equip labs with eyewash stations and ensure ventilation systems are functional during synthesis or handling .

Q. How can researchers optimize synthetic routes for this compound?

- Methodological Answer :

- Reagent Selection : Use Lewis acids (e.g., AlCl₃) or transition metal catalysts to enhance sulfonylation efficiency, as demonstrated in analogous cyclopentane-carboxylic acid syntheses .

- Condition Optimization : Conduct reaction parameter screens (temperature: 60–100°C; solvent: dichloromethane/DMF) to maximize yield. Monitor progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity product .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) confirms molecular weight and fragmentation patterns, as used for related cyclopentane derivatives .

- NMR : ¹H/¹³C NMR in DMSO-d₆ resolves sulfonyl and cyclopentane proton environments. Compare with published spectra of structurally similar compounds .

- FT-IR : Identify carboxylic acid (C=O stretch: ~1700 cm⁻¹) and sulfonyl (S=O: ~1350–1150 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can contradictions in reported enzyme inhibition data be resolved?

- Methodological Answer :

- Assay Standardization : Use consistent substrate concentrations (e.g., 1–10 µM) and buffer conditions (pH 7.4 PBS) across studies to minimize variability .

- Control Experiments : Include positive controls (e.g., known sulfonamide inhibitors) and validate results with orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

- Data Analysis : Apply statistical tools (e.g., ANOVA) to assess significance of inhibition differences and account for batch-to-batch compound variability .

Q. What strategies are effective for studying the compound’s interactions with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to enzymes like carbonic anhydrase, using immobilized protein and compound concentrations of 0.1–100 µM .

- Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding poses, guided by crystallographic data of homologous enzyme-inhibitor complexes .

- Mutagenesis Studies : Engineer enzyme active-site mutants to validate critical residues for binding, as seen in cyclopentane-carboxylic acid interaction studies .

Q. How can computational modeling predict reactivity or metabolic pathways?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 to model sulfonamide group reactivity, focusing on electrophilic substitution sites .

- ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and solubility (LogP ~2.5), guiding in vivo study design .

- MD Simulations : Simulate compound-protein dynamics (GROMACS) to assess binding stability over 100-ns trajectories .

Data Contradiction and Validation

Q. What methodologies address discrepancies in solubility or stability data?

- Methodological Answer :

- Solubility Testing : Use shake-flask method in buffers (pH 1–10) and solvents (water, DMSO) at 25°C/37°C. Compare with published values for analogs like 1-(4-Chlorophenyl)-1-cyclopentanecarboxylic acid .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage recommendations based on observed degradation pathways .

Therapeutic Potential Evaluation

Q. How can researchers assess anti-inflammatory or metabolic regulatory potential?

- Methodological Answer :

- In Vitro Assays :

- COX-2 Inhibition : Use ELISA to measure prostaglandin E₂ reduction in LPS-stimulated macrophages .

- Glucose Uptake : Test in 3T3-L1 adipocytes with 2-NBDG fluorescence, comparing to metformin as a control .

- In Vivo Models : Administer compound (10–50 mg/kg) in murine inflammation models (e.g., carrageenan-induced paw edema) and monitor cytokine levels (IL-6, TNF-α) via multiplex assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.